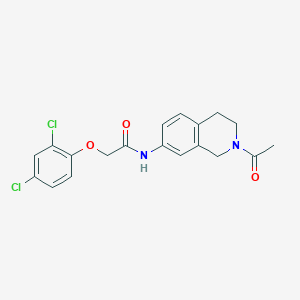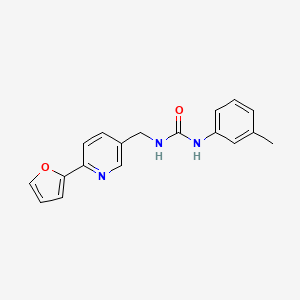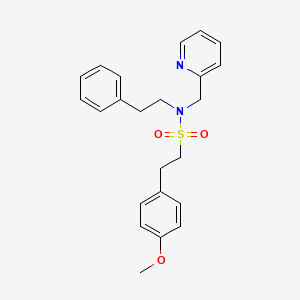![molecular formula C19H22N2O B2498268 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 612049-65-7](/img/structure/B2498268.png)
1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Imidazoles can be synthesized through several methods. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis
The molecular structure of imidazoles consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The exact structure of “1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” would depend on the specific locations of the isobutyl, p-tolyloxy, and methyl groups on the imidazole ring.Chemical Reactions Analysis
Imidazoles can participate in a variety of chemical reactions. They can act as a nucleophile in substitution reactions, and they can also act as a catalyst in processes such as hydroamination, hydrosilylation, Heck reaction, and Henry reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary depending on their specific structure. For example, 2-methylimidazole has a molecular weight of 82.10 g/mol and a density of 1.03 g/cm³ .Applications De Recherche Scientifique
Anticancer Potential
Research has demonstrated that imidazole-based compounds, including those related to 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, exhibit significant anticancer potential. A study highlighted the synthesis of new imidazole derivatives through multicomponent reactions. These compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines. One compound in particular showed promising results against various cancer cell types, inducing cell cycle arrest and cellular senescence, thereby highlighting the potential of imidazole derivatives in cancer therapy (Sharma et al., 2014).
Synthesis Techniques
The synthesis of 2-(2-alkoxyphenyl)-1H-imidazoles, closely related to the core structure of 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, involves the reaction of methyl salicylate with ethane-1,2-diamine. This process produces a range of imidazolines, which are then transformed into imidazoles through various oxidative aromatization reactions. The study provides insights into the synthesis process, comparing different methods for their efficiency, reaction conditions, and yields, contributing to the understanding of imidazole derivative synthesis (Pařík et al., 2006).
Electrochemical Applications
Imidazole and its derivatives, including 1-methyl imidazole, have been studied as additives in polybenzimidazole membranes equilibrated with phosphoric acid, showcasing their potential as high-temperature proton-conducting polymer electrolytes. The addition of these compounds significantly influences the conductivity of the membranes, suggesting applications in fuel cell technology. This research outlines the potential of imidazole derivatives in enhancing the performance of fuel cell electrolytes (Schechter & Savinell, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research into imidazoles is ongoing, and future directions could include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, as well as further exploration of their potential applications in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Propriétés
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQPTGQKFJMZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)






![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
